molecular formula C20H25NO5S B11399853 N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11399853
M. Wt: 391.5 g/mol
InChI Key: NGALZHVYTLPWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound characterized by its unique structural components, including a dioxothiolan ring, an ethylphenoxy group, and a furan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Dioxothiolan Ring: This step involves the cyclization of a suitable precursor, such as a thiol or disulfide, under oxidative conditions to form the 1,1-dioxothiolan ring.

    Attachment of the Ethylphenoxy Group: This can be achieved through a nucleophilic substitution reaction where an ethylphenol derivative reacts with an appropriate electrophile.

    Incorporation of the Furan-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-ylmethyl group to the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the intermediate compound reacts with a suitable amine to form the propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the dioxothiolan ring or the furan moiety.

    Substitution: The ethylphenoxy and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets or pathways.

Industry

In industrial applications, the compound might be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The dioxothiolan ring and furan moiety could play crucial roles in binding to molecular targets, while the ethylphenoxy group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-(furan-2-ylmethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the dioxothiolan ring, ethylphenoxy group, and furan-2-ylmethyl moiety together creates a compound with potentially novel properties and applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H25NO5S/c1-3-16-6-8-18(9-7-16)26-15(2)20(22)21(13-19-5-4-11-25-19)17-10-12-27(23,24)14-17/h4-9,11,15,17H,3,10,12-14H2,1-2H3

InChI Key

NGALZHVYTLPWRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.